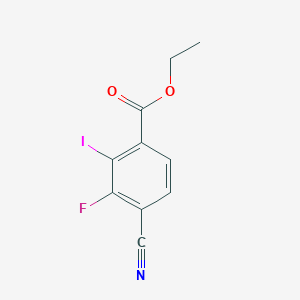
Ethyl 4-cyano-3-fluoro-2-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-cyano-3-fluoro-2-iodobenzoate is an organic compound with the molecular formula C10H7FIO2 It is a derivative of benzoic acid, featuring a cyano group, a fluoro group, and an iodine atom on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-cyano-3-fluoro-2-iodobenzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-cyano-3-fluoro-2-iodobenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyano-3-fluoro-2-iodobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions due to the presence of the iodine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents like toluene or DMF.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.
Oxidation and Reduction: Products include amines, carboxylic acids, or alcohols.
Coupling Reactions: Products include biaryl compounds or alkynes.
Scientific Research Applications
Ethyl 4-cyano-3-fluoro-2-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-cyano-3-fluoro-2-iodobenzoate depends on its application. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps. The cyano and fluoro groups can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-fluoro-4-iodobenzoate
- Ethyl 3-fluoro-4-iodobenzoate
- Ethyl 4-cyano-3-iodobenzoate
Uniqueness
Ethyl 4-cyano-3-fluoro-2-iodobenzoate is unique due to the combination of the cyano, fluoro, and iodine substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C10H7FINO2 |
|---|---|
Molecular Weight |
319.07 g/mol |
IUPAC Name |
ethyl 4-cyano-3-fluoro-2-iodobenzoate |
InChI |
InChI=1S/C10H7FINO2/c1-2-15-10(14)7-4-3-6(5-13)8(11)9(7)12/h3-4H,2H2,1H3 |
InChI Key |
IHUOZIBLMHDSFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)C#N)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















